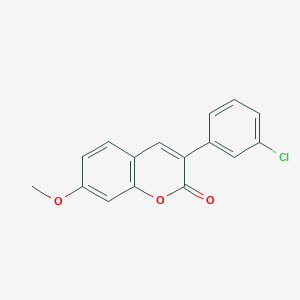
6,13-Bis(trimethylsilylethynyl)pentacene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,13-Bis(trimethylsilylethynyl)pentacene, commonly known as TIPS-pentacene, is an organic semiconductor material that has gained significant attention in the field of organic electronics due to its unique properties. This compound is a derivative of pentacene, which is a well-known organic semiconductor. However, TIPS-pentacene has better solubility, stability, and charge transport properties than pentacene, making it an ideal material for various electronic applications.
Wissenschaftliche Forschungsanwendungen
Thin-Film Transistors
TIPS-pentacene has been used in the fabrication of thin-film transistors (TFTs). These TFTs were created on polyimide substrates using cross-linked poly(4-vinylphenol) and yttrium oxide nanocomposite films as gate insulators . The TFTs exhibited enhancements in the drain current and the threshold voltage due to an increase in the dielectric capacitance .
Flexible Electronics
The electrical and mechanical stability of flexible TIPS-pentacene TFTs have been investigated. The study found that the dielectric and morphological properties of polymeric nanocomposite insulators are significant when considering practical applications of flexible electronics operated at low voltages .
Ammonia Gas Sensing
TIPS-pentacene has been used in the development of ammonia gas sensors. The TIPS-pentacene based field-effect transistors (FETs) exhibited high reactivity to even low ammonia gas concentrations. This is due to the increased surface gas adsorption rate through the rough surface of TIPS-pentacene film .
Organic Field-Effect Transistors
TIPS-pentacene has been used in the development of organic field-effect transistors (OFETs). The OFETs based on TIPS-pentacene showed good field-effect mobility, subthreshold slope, threshold voltage, and on/off current ratio .
Piezoresistive Sensors
TIPS-pentacene can be used as a piezoresistive sensor that produces multiple strain sensors. Organic thin-film transistors can be developed by using silver electrodes as dielectric materials and TIPS-pentacene as a semiconducting layer, which can be deposited via inkjet printing .
Phototransistors
A TIPS-pentacene/TiO2 nanocomposite thin-film transistor (TFT) was fabricated as an organic/inorganic hybrid phototransistor with high responsiveness to light, as compared to that for pristine TIPS-pentacene TFT .
Wirkmechanismus
Target of Action
6,13-Bis(trimethylsilylethynyl)pentacene, also known as TIPS-pentacene, is primarily targeted for use in organic electronics . It is a conductive polymer that forms organic thin films for a variety of semiconductor applications .
Mode of Action
TIPS-pentacene interacts with its targets by forming thin films that exhibit high charge carrier mobility and stability . This interaction results in the creation of an organic layer that can be coated onto a silicon (Si) substrate for the fabrication of a highly efficient terahertz (THz) modulator .
Biochemical Pathways
It is known that the compound plays a crucial role in the field of organic electronics, contributing to the development of devices such as organic field-effect transistors .
Pharmacokinetics
Its solubility in various solvents such as acetone, anisole, n-butylbenzene, and toluene is well-documented .
Result of Action
The result of TIPS-pentacene’s action is the formation of organic thin films with high charge carrier mobility and stability . These films can be used in the fabrication of various semiconductor applications, including organic field-effect transistors .
Eigenschaften
IUPAC Name |
trimethyl-[2-[13-(2-trimethylsilylethynyl)pentacen-6-yl]ethynyl]silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30Si2/c1-33(2,3)17-15-27-29-19-23-11-7-9-13-25(23)21-31(29)28(16-18-34(4,5)6)32-22-26-14-10-8-12-24(26)20-30(27)32/h7-14,19-22H,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKQRRZJBVVBMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=C2C=C3C=CC=CC3=CC2=C(C4=CC5=CC=CC=C5C=C41)C#C[Si](C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
398128-81-9 |
Source


|
| Record name | 398128-81-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2484292.png)
![N-(5-chloro-2-methoxyphenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484293.png)





![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2484300.png)
![N-(2-methylphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2484303.png)
